molecular formula C9H5BrF4O B1333649 3-Fluoro-5-(trifluoromethyl)phenacyl bromide CAS No. 202664-38-8

3-Fluoro-5-(trifluoromethyl)phenacyl bromide

Cat. No.: B1333649
CAS No.: 202664-38-8
M. Wt: 285.03 g/mol
InChI Key: SQVOBBIFCRMZOB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-fluoro-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)phenacyl bromide is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, potentially altering their function and activity .

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
  • 4-(Trifluoromethyl)phenacyl bromide
  • 3-Bromo-5-(trifluoromethyl)phenol

Comparison: 3-Fluoro-5-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct reactivity patterns in nucleophilic substitution and reduction reactions, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVOBBIFCRMZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210489
Record name 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202664-38-8
Record name 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202664-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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